Product packaging for Pyrido[2,3-b]pyrazine-2,3,6-triol(Cat. No.:CAS No. 144435-08-5)

Pyrido[2,3-b]pyrazine-2,3,6-triol

Cat. No.: B132747
CAS No.: 144435-08-5
M. Wt: 179.13 g/mol
InChI Key: RBAFRVRRPCRNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-b]pyrazine-2,3,6-triol ( 144435-08-5) is a heterocyclic organic compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 g/mol . As a member of the pyrido[2,3-b]pyrazine family, it presents a valuable scaffold for the development of novel compounds with diverse research applications . Although specific biological data for this triol derivative is limited in the current literature, compounds based on the pyrido[2,3-b]pyrazine core have demonstrated significant potential across multiple scientific fields . Research indicates that these derivatives can be explored as therapeutics, with studies highlighting their role as inhibitors for various disease targets. These include selective inhibition of PI3K isozymes for treating myocardial infarction, dipeptidyl peptidase IV inhibitors for type 2 diabetes mellitus, antagonists for pain management, and inhibitors of protein kinases like PKB and BRAF in cancer treatment . Furthermore, recent scientific investigations have extended the utility of novel pyrido[2,3-b]pyrazine derivatives to areas such as electrochemical DNA sensing, in vitro antioxidant activity, and antiurease activity . Beyond pharmaceuticals, this family of compounds has also shown promise in materials science due to remarkable nonlinear optical (NLO) properties, suggesting potential applications in display technologies and photonics . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the available Safety Information and associated documents for proper handling protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O3 B132747 Pyrido[2,3-b]pyrazine-2,3,6-triol CAS No. 144435-08-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144435-08-5

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,6-trione

InChI

InChI=1S/C7H5N3O3/c11-4-2-1-3-5(9-4)10-7(13)6(12)8-3/h1-2H,(H,8,12)(H2,9,10,11,13)

InChI Key

RBAFRVRRPCRNGV-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC2=C1NC(=O)C(=O)N2

Canonical SMILES

C1=CC(=O)NC2=C1NC(=O)C(=O)N2

Origin of Product

United States

Synthetic Methodologies for Pyrido 2,3 B Pyrazine 2,3,6 Triol and Its Derivatives

Established Synthetic Pathways to the Pyrido[2,3-b]pyrazine (B189457) Core

The construction of the fundamental pyrido[2,3-b]pyrazine ring system is often achieved through condensation reactions that bring together a pyridine (B92270) and a pyrazine (B50134) ring.

Cyclocondensation Approaches utilizing Diaminopyridines and Carbonyl Compounds

A primary and well-established method for constructing the pyrido[2,3-b]pyrazine core involves the cyclocondensation of 2,3-diaminopyridine (B105623) with α-dicarbonyl compounds. This reaction provides a direct route to the bicyclic system. Variations of this approach include the reaction of furazano[4,5-b]pyridine 3-oxide with the enolic form of 1,3-diketones or β-ketoesters, a process that can be catalyzed by silica (B1680970) gel or molecular sieves to yield novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives. nih.gov The classic Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, serves as a foundational concept for many ring-forming reactions in heterocyclic chemistry. beilstein-journals.org

Multi-component Reaction Strategies for Pyrido[2,3-b]pyrazine Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrido[2,3-b]pyrazine derivatives in a single step from three or more starting materials. rsc.orgresearchgate.net A notable example is the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives. This is achieved by reacting 1,3-indandione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.gov This three-component reaction proceeds with good to excellent yields, demonstrating the power of MCRs in generating structural diversity. rsc.orgnih.gov

Targeted Derivatization Strategies for Pyrido[2,3-b]pyrazine-2,3,6-triol Analogues

Once the core pyrido[2,3-b]pyrazine scaffold is in place, further modifications can be made to fine-tune the properties of the molecule. These derivatization strategies are crucial for developing analogues with specific biological activities or material properties.

Functionalization at Specific Ring Positions (e.g., Position 7 and 2 of the Pyridopyrazine Core)

The functionalization of the pyrido[2,3-b]pyrazine ring at specific positions is a key strategy for creating diverse analogues. For instance, deprotometalation-trapping reactions using lithium-zinc combinations can be employed to halogenate the ring, such as the iodination of 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) at the 8-position. mdpi.com This halogenated intermediate can then undergo further reactions like palladium-catalyzed couplings with arylboronic acids or anilines. mdpi.com Another approach involves the direct substitution at the 8-position to introduce various groups, including alkylamino, benzylamino, hydrazine, and aryloxy moieties. mdpi.com The synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidine derivatives showcases intramolecular cyclization of N,N-dimethylacetimidamides as a key step. nih.gov

Introduction of Diverse Side Chains for Modulating Compound Activity

The introduction of various side chains onto the pyrido[2,3-b]pyrazine core is a powerful method to modulate the compound's activity. rsc.org This can be seen in the synthesis of poly(2,3-dialkylthieno[3,4-b]pyrazine)s where the nature of the alkyl side chains (branched vs. linear) significantly impacts the polymer's properties. rsc.org In another example, a modular synthetic route involving sequential Suzuki-Miyaura couplings allows for the introduction of diverse side chains at the C5-position of a pyrido[3,4-b]pyrazine (B183377) core, including disubstituted phenyl rings and extended aromatic systems. acs.org The Buchwald-Hartwig C-N coupling reaction is another valuable tool for introducing various amine-based side chains, leading to donor-acceptor-donor (D-A-D) type molecules with tunable photophysical properties. rsc.orgresearchgate.net

Microwave-Assisted Synthetic Approaches for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions and improving yields in the synthesis of pyrido[2,3-b]pyrazine derivatives and related heterocyclic systems. nih.govmdpi.comeurekaselect.comclockss.org For example, the synthesis of N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines, which are bioisosteric analogues of an anticancer agent, was efficiently achieved using microwave irradiation. nih.gov This method often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. nih.gov Microwave heating has also been successfully applied to the one-pot, three-component synthesis of thiazolo[3,2-a]pyrimidine derivatives, providing a rapid and environmentally friendly route to these compounds. clockss.org

Novel Synthetic Route Development and Catalytic Applications

The development of new synthetic pathways to construct the pyrido[2,3-b]pyrazine core is crucial for accessing a diverse range of functionalized derivatives. Research in this area has focused on improving efficiency, and expanding the scope of accessible compounds.

A notable approach involves a multicomponent synthesis strategy. For instance, the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol has been shown to produce indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives in good to excellent yields (82–89%). nih.gov The optimization of this reaction has been explored using various solvents, including water, highlighting a move towards more environmentally benign conditions. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the pyrido[2,3-b]pyrazine system. For example, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been subjected to palladium-catalyzed couplings with arylboronic acids. mdpi.com Additionally, copper-catalyzed N-arylation has been successfully employed to introduce azole moieties at the 8-position of the same scaffold. mdpi.com These catalytic methods offer a versatile platform for creating a library of derivatives with potential applications in various fields.

The catalytic applications of pyrido[2,3-b]pyrazine derivatives are an active area of investigation. Some of these compounds have been explored for their potential in electrochemical sensing of DNA. nih.gov Moreover, certain derivatives have shown activity as inhibitors of specific enzymes, indicating their potential in drug discovery. mdpi.com

CatalystReactantsProductYield (%)Reference
p-TSA (20 mol%)Indane-1,3-dione, Aromatic aldehyde, 2-AminopyrazineIndeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivative82-89 nih.gov
Pd(OAc)₂, Xantphos8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine, Arylboronic acid8-Aryl-2,3-diphenylpyrido[2,3-b]pyrazineNot specified mdpi.com
CuI, 1,10-phenanthroline8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine, Azole8-(Azolyl)-2,3-diphenylpyrido[2,3-b]pyrazineNot specified mdpi.com

Green Chemistry Approaches in Pyrido[2,3-b]pyrazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrido[2,3-b]pyrazines, to minimize environmental impact.

One significant green approach is the use of solid acid catalysts. For the synthesis of novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives, silica gel and molecular sieves have been employed as efficient and reusable catalysts. nih.gov These reactions proceed through the condensation of furazano[4,5-b]pyridine 3-oxide with the enolic form of 1,3-diketones or β-ketoesters. nih.gov The use of these solid catalysts avoids the need for corrosive and hazardous liquid acids, simplifying work-up procedures and reducing waste.

Another green strategy involves the use of water as a solvent. As mentioned earlier, the optimization of the multicomponent synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines has been investigated in aqueous media. nih.gov Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal choice for environmentally friendly chemical processes.

While not directly applied to this compound itself, the synthesis of related heterocyclic structures has benefited from heterogeneous catalysts. For example, a cellulose-supported acidic ionic liquid has been developed as a biopolymer-based heterogeneous catalyst for the regioselective synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones. This highlights the potential for developing similar recyclable catalytic systems for the synthesis of pyrido[2,3-b]pyrazine derivatives.

Green Chemistry ApproachCatalyst/SolventReactantsProductAdvantageReference
Solid Acid CatalysisSilica Gel / Molecular SievesFurazano[4,5-b]pyridine 3-oxide, 1,3-Diketone/β-ketoesterPyrido[2,3-b]pyrazine 1,4-dioxide / 1-oxideReusable catalyst, avoidance of hazardous liquid acids nih.gov
Aqueous MediaWaterIndane-1,3-dione, Aromatic aldehyde, 2-AminopyrazineIndeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivativeNon-toxic, non-flammable, and inexpensive solvent nih.gov

Advanced Spectroscopic and Structural Characterization of Pyrido 2,3 B Pyrazine 2,3,6 Triol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are instrumental in identifying the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete structural assignment of pyrido[2,3-b]pyrazine (B189457) analogues.

In the ¹H NMR spectra of pyrido[2,3-b]pyrazine derivatives, the protons on the pyridine (B92270) and pyrazine (B50134) rings exhibit characteristic chemical shifts. For instance, in a series of synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives, the non-aromatic CH proton appears as a singlet in the range of 5.46–5.64 ppm, while the NH proton is observed as a singlet between 8.95–9.62 ppm nih.gov. The aromatic protons typically resonate in the downfield region, and their multiplicity and coupling constants provide valuable information about their relative positions on the heterocyclic core.

The ¹³C NMR spectra complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. For many pyrido[2,3-b]pyrazines and their N-oxides, detailed ¹³C NMR spectral data has been reported, with assignments often confirmed through two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments researchgate.net. These experiments establish direct and long-range correlations between protons and carbons, respectively, which is crucial for the unambiguous assignment of all signals in complex structures.

Table 1: Representative ¹H NMR Chemical Shifts for a Pyrido[2,3-b]pyrazine Analogue

ProtonChemical Shift (ppm)Multiplicity
CH (non-aromatic)5.46 - 5.64s
NH8.95 - 9.62s
Aromatic Protons7.00 - 8.50m

Note: Data is based on a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Pyrido[2,3-b]pyrazine Core

CarbonPredicted Chemical Shift (ppm)
C2155 - 165
C3155 - 165
C4a130 - 140
C6120 - 130
C7115 - 125
C8a145 - 155

Note: Predicted values are based on general knowledge of similar heterocyclic systems and require experimental verification.

Fourier-Transform Infrared (FT-IR) Spectroscopy in Vibrational Analysis and Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds provide a unique "fingerprint" for the compound.

For pyrido[2,3-b]pyrazine analogues, the FT-IR spectra reveal characteristic absorption bands. In the case of Pyrido(2,3-b)pyrazine-2,3-diol, the presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C=O stretching vibrations of the dione tautomer would be expected in the 1650-1750 cm⁻¹ region. For other derivatives, the NH stretching vibrations are typically observed in the range of 3193–3459 cm⁻¹, while C=O stretching bands appear between 1566–1661 cm⁻¹ nih.gov. The aromatic C=C and C=N stretching vibrations of the heterocyclic core give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the specific molecule.

Table 3: Characteristic FT-IR Absorption Bands for Pyrido[2,3-b]pyrazine Analogues

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200 - 3600 (broad)
N-HStretching3193 - 3459
C=O (keto)Stretching1650 - 1750
C=C / C=N (aromatic)Stretching1400 - 1600

Note: Data is compiled from general spectroscopic principles and data for related compounds nih.gov.

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass Spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The mass spectrum of a pyrido[2,3-b]pyrazine analogue will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the pyrido[2,3-b]pyrazine core is expected to involve the characteristic loss of small neutral molecules such as HCN, N₂, and CO (in the case of hydroxylated or carbonylated derivatives).

For example, the analysis of pyrazine derivatives often shows fragmentation pathways involving the pyrazine ring. The study of dihydroxybenzoic acid isomers, which share some structural similarities with the target compound, reveals fragmentation through the loss of water (H₂O) and carbon dioxide (CO₂) from the deprotonated molecule [M-H]⁻. Similar fragmentation behavior, including the loss of water and carbonyl groups, can be anticipated for Pyrido[2,3-b]pyrazine-2,3,6-triol.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺180.0407Protonated molecular ion
[M-H₂O+H]⁺162.0301Loss of a water molecule
[M-CO+H]⁺152.0458Loss of a carbonyl group
[M-HCN+H]⁺153.0349Loss of hydrogen cyanide

Note: These are predicted values based on the molecular formula C₇H₅N₃O₃ and common fragmentation patterns of related heterocyclic compounds. Experimental verification is required.

Research on Biological Activities and Molecular Interactions of Pyrido 2,3 B Pyrazine Derivatives in Vitro and Preclinical Studies

Evaluation of Antioxidant Activities in In Vitro Models

The antioxidant potential of pyrido[2,3-b]pyrazine (B189457) derivatives has been a subject of scientific inquiry, with studies employing established in vitro models to assess their ability to scavenge free radicals. rsc.orgrsc.org Research indicates that newly synthesized series of these compounds have been subjected to antioxidant activity screening. rsc.orgnih.gov

One study reports the synthesis of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds (specifically, derivatives of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin) and their subsequent evaluation for in vitro antioxidant properties. rsc.orgnih.gov The assessment of these nitrogen-containing heterocyclic derivatives was conducted using previously documented experimental protocols. nih.gov While these studies confirm that antioxidant activity was evaluated, specific quantitative data, such as IC₅₀ values, are not detailed in the available research. The focus of these studies was often broader, encompassing other biological activities alongside a general assessment of antioxidant potential. rsc.orgnih.gov

Antimicrobial Activity Studies of Pyrido[2,3-b]pyrazine Derivatives

The antimicrobial properties of pyrido[2,3-b]pyrazine derivatives have been investigated, revealing a spectrum of activity against various bacterial strains. nih.gov Studies have focused on synthesizing new series of these compounds and evaluating their efficacy. For instance, novel pyrido[2,3-b]pyrazine 1,4-dioxide derivatives were shown to possess strong antibacterial activities, whereas the corresponding 1-oxide derivatives were inactive. nih.gov

Detailed in vitro testing has quantified the antibacterial efficacy of pyrido[2,3-b]pyrazine derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance to prevent visible growth of a bacterium, has been a key metric in these evaluations.

One study investigated a series of new pyrido[2,3-b]pyrazine derivatives with various side-chains and found that a derivative bearing two thiocarbonyl groups (a 2,3-dithione) exhibited notable antibacterial activity. This particular compound was effective against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus at a low concentration, and also inhibited the Gram-negative bacteria Escherichia coli and S. typhi at higher concentrations. The presence of other alkyl or aryl side-chains on the heterocyclic moiety was found to decrease the biological activity.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of pyrido[2,3-b]pyrazine derivatives against specific bacterial strains.

Compound DerivativeStaphylococcus aureusBacillus cereusEscherichia coliS. typhi
2,3-dithione derivative 0.078 mg/mL0.078 mg/mL0.625 mg/mL1.25 mg/mL
Derivative with side-chain 1 1.25 mg/mL1.25 mg/mL5.0 mg/mL5.0 mg/mL
Derivative with side-chain 2 1.25 mg/mL2.5 mg/mL---5.0 mg/mL
Derivative with side-chain 3 1.25 mg/mL0.15 mg/mL------
Derivative with side-chain 4 1.25 mg/mL1.25 mg/mL2.5 mg/mL2.5 mg/mL

Data sourced from studies on new pyrido[2,3-b]pyrazine derivatives.

Anti-inflammatory Potential and Associated Molecular Mechanisms

The anti-inflammatory properties of pyrido[2,3-b]pyrazine derivatives are an active area of research. ikm.org.my These compounds have been investigated for their ability to modulate inflammatory pathways, particularly through the inhibition of key signaling molecules.

A study involving a novel series of 3-substituted pyrido[2,3-b]pyrazine derivatives screened them for in-vitro anti-inflammatory activities by measuring their ability to inhibit pro-inflammatory cytokines. ikm.org.my Specifically, the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in RAW 264.7 cells was analyzed. ikm.org.my The results showed that several synthesized compounds significantly down-regulated the lipopolysaccharide (LPS)-induced secretion of both TNF-α and IL-6 at a concentration of 20 μM. ikm.org.my This suggests that the anti-inflammatory potential of these derivatives may be mediated through the inhibition of major pro-inflammatory cytokines. ikm.org.my Other related heterocyclic systems, such as quinoxalines and pyridopyrazines, are also recognized for their anti-inflammatory activities. mdpi.com

Anti-urease Activity Investigations

Pyrido[2,3-b]pyrazine derivatives have been identified as potential inhibitors of the urease enzyme. Urease is a key enzyme in certain pathogens that catalyzes the hydrolysis of urea, and its inhibition is a target for therapeutic intervention. Several studies have synthesized and tested these compounds for their anti-urease activity. rsc.orgnih.gov

In one such study, a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives were synthesized and evaluated for their urease inhibitory potential for the first time. rsc.orgnih.gov The inhibitory capability was quantified by determining the IC₅₀ value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. Thiourea is commonly used as a standard reference inhibitor in these assays. nih.gov The results revealed that the tested compounds displayed enzymatic inhibition, with some derivatives proving to be potent against the urease enzyme. nih.gov

The table below presents the urease inhibitory activity (IC₅₀ values) for a selection of synthesized pyrido[2,3-b]pyrazine derivatives compared to a standard inhibitor.

Compound DerivativeUrease Inhibition IC₅₀ (μM)
Compound 4 1.52 ± 0.012
Compound 5 1.11 ± 0.011
Compound 6 1.25 ± 0.015
Compound 7 1.41 ± 0.013
Thiourea (Standard) 2.12 ± 0.011

Data sourced from a study on multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. Lower IC₅₀ values indicate greater potency.

Anticonvulsant Activity Evaluation of Pyrido[2,3-b]pyrazine Derivatives in Preclinical Models

The potential of pyrido[2,3-b]pyrazine derivatives as anticonvulsant agents has been explored in preclinical studies. Research indicates that the broader class of pyridopyrazines is predicted to have applications in modulating conditions such as convulsions. ikm.org.my These evaluations typically involve animal models to assess the ability of the compounds to prevent or reduce the severity of seizures induced by electrical or chemical means.

While specific preclinical data on Pyrido[2,3-b]pyrazine-2,3,6-triol itself is limited in the provided results, studies on related structures highlight the interest in this chemical family for its anticonvulsant properties. The evaluation of such compounds is a critical step in the drug discovery process for new antiepileptic therapies.

Investigation of Enzyme Inhibition Profiles (e.g., Lysosomal Enzymes) in In Vitro and Cell-Based Assays

While specific research focusing on the inhibition of lysosomal enzymes by pyrido[2,3-b]pyrazine derivatives is not prominent in the reviewed scientific literature, the broader enzyme inhibition profile of this class of compounds is well-documented and significant. These derivatives have been shown to inhibit several other important classes of enzymes.

Notably, various pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated as potent inhibitors of protein kinases. nih.gov For example, they have been investigated for their ability to inhibit both erlotinib-sensitive and erlotinib-resistant cell lines, which is often linked to the inhibition of specific kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov One study identified a pyrido[2,3-b]pyrazine compound (7n) with IC₅₀ values of 0.09 μM and 0.15 μM for the inhibition of PC9 and erlotinib-resistant PC9-ER cells, respectively. nih.gov Furthermore, the pyrido[2,3-b]pyrazine core has been associated with the selective inhibition of PI3K (Phosphoinositide 3-kinase) isozymes, another critical family of enzymes in cell signaling. nih.gov These findings underscore the potential of this chemical scaffold in targeting various enzymatic pathways, even though data on lysosomal enzyme interactions remains to be explored.

Molecular Interaction Studies with Biological Targets (e.g., DNA, Receptors)

The pyrido[2,3-b]pyrazine scaffold is a key structural motif in a variety of biologically active compounds. Researchers have explored the interactions of these derivatives with significant biological targets like DNA and various receptors to understand their mechanisms of action and to develop new therapeutic agents.

Electrochemical DNA Sensing Applications and DNA Binding Properties

The interaction between DNA and these synthesized compounds is a fundamental aspect of their potential therapeutic applications. rsc.org The ability of these molecules to intercalate into the DNA double helix is a significant finding. rsc.org This mode of binding can alter the electrical properties of the DNA, which can be measured and used for detection, forming the basis of electrochemical DNA biosensors. nih.gov Such sensors can be highly sensitive and capable of detecting very low concentrations of DNA. nih.gov

The development of these pyrido[2,3-b]pyrazine derivatives for electrochemical DNA sensing is a novel application for this class of compounds. nih.govrsc.orgresearchgate.net The research involved the synthesis of a series of substituted pyrido[2,3-b]pyrazine compounds and a thorough investigation of their electrochemical behavior in the presence of DNA. nih.govrsc.org

Table 1: Electrochemical DNA Sensing Properties of Pyrido[2,3-b]pyrazine Derivatives

CompoundInteraction Mode with ssDNAKey Observation
Substituted Pyrido[2,3-b]pyrazine Derivatives (Compounds 4-7)IntercalativePositive shift in peak potential upon DNA binding

This table is based on findings from a study on novel pyrido[2,3-b]pyrazine based heterocyclic compounds. nih.gov

Receptor Antagonism Studies (e.g., Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1))

Pyrido[2,3-b]pyrazine derivatives have been identified as potent antagonists for various receptors, including the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1). researchwithrutgers.com The TRPV1 receptor is a non-selective cation channel activated by various noxious stimuli and is a key target for the development of novel pain treatments. researchwithrutgers.comresearchgate.net

In the quest for new analgesics, researchers replaced a 1,8-naphthyridine (B1210474) core with a pyrido[2,3-b]pyrazine scaffold. This led to the discovery of a compound (compound 26) with significantly lower potential for the formation of reactive metabolites, a desirable property for drug candidates. researchwithrutgers.comresearchgate.net This specific pyrido[2,3-b]pyrazine derivative was characterized as an orally bioavailable TRPV1 antagonist with moderate brain penetration. researchwithrutgers.comresearchgate.net

Furthermore, some pyrido[2,3-b]pyrazine derivatives have been investigated for their activity as antagonists at the glycine (B1666218) binding site on the NMDA receptor. nih.govacs.orgnih.gov For instance, 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide was synthesized and evaluated for its in vitro and in vivo antagonistic activity, proving to be a useful tool for studying glycine antagonists. nih.gov High-affinity glycine antagonists with the pyrido[2,3-b]pyrazine-N-oxide structure are now available for further investigation. nih.gov

Table 2: Receptor Antagonism of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound/DerivativeTarget ReceptorNoted Activity
Compound 26Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1)Orally bioavailable antagonist with moderate brain penetration. researchwithrutgers.comresearchgate.net
2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxideGlycine site on the NMDA receptorSelective antagonist with in vivo activity. nih.gov
Pyrido[2,3-b]pyrazine-N-oxidesGlycine site on the NMDA receptorHigh-affinity antagonists. nih.gov

Advanced Applications of Pyrido 2,3 B Pyrazine Compounds in Chemical Technologies

Nonlinear Optical (NLO) Properties and Potential in Optoelectronic Materials Development

Pyrido[2,3-b]pyrazine-based heterocyclic compounds have emerged as materials with remarkable nonlinear optical (NLO) properties, positioning them as candidates for technological applications in optoelectronics. nih.govrsc.org NLO materials are crucial for technologies that involve modulating light, such as in optical switching, data storage, and frequency conversion. The NLO response of a material is related to its molecular structure, specifically the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.

Recent studies involving novel synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-one derivatives have demonstrated significant NLO responses. nih.gov Theoretical calculations using Density Functional Theory (DFT) have been employed to determine the NLO properties of these compounds, including dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities. rsc.orgresearchgate.net

One derivative, in particular, exhibited a notable NLO response, with its highest average polarizability, first, and second hyperpolarizability values recorded as 3.90 × 10⁻²³ esu, 15.6 × 10⁻³⁰ esu, and 6.63 × 10⁻³⁵ esu, respectively. nih.govrsc.org This high NLO response underscores the potential of the pyrido[2,3-b]pyrazine (B189457) core in the development of advanced NLO materials. rsc.orgresearchgate.net The relationship between a low energy gap (Egap) and enhanced NLO properties was also established, with the most responsive compound showing the lowest Egap value. nih.govresearchgate.net These findings suggest that pyrido[2,3-b]pyrazine-based compounds could make significant contributions to NLO-related technologies. nih.govrsc.org

Table 1: NLO Properties of a Key Pyrido[2,3-b]pyrazine Derivative

Parameter Symbol Value Unit
Average Polarizability ⟨α⟩ 3.90 x 10⁻²³ esu
First Hyperpolarizability βtot 15.6 x 10⁻³⁰ esu
Second Hyperpolarizability ⟨γ⟩ 6.63 x 10⁻³⁵ esu

Data sourced from studies on substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-one derivatives. nih.govresearchgate.net

Development as Blue-Orange Emitting Materials for Organic Electronics

The pyrido[2,3-b]pyrazine framework is a versatile core for designing full-color fluorescent materials for high-performance Organic Light-Emitting Diodes (OLEDs). rsc.org By systematically modifying the molecular structure, researchers can fine-tune the band gap and achieve a wide range of emission colors, from blue to red. rsc.orgrsc.org

A series of donor-acceptor (D-A) type molecules based on a 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine core have been synthesized and shown to be effective blue-orange light-emitting materials. bohrium.com These compounds exhibit intramolecular charge transfer (ICT) transitions, which are responsible for their fluorescent properties. bohrium.comresearchgate.net In various solutions and in the solid state, these materials display emission in the blue-orange region, with wavelengths ranging from 477 nm to 582 nm. bohrium.com

Further research on other donor-acceptor-donor (D-A-D) molecules built on the pyrido[2,3-b]pyrazine backbone has expanded the emission range from blue (486 nm) to red (624 nm). rsc.org Some of these materials also exhibit aggregation-induced emission (AIE) characteristics, which is a desirable property for applications in solid-state organic electronics. nih.gov The tunability of their opto-electrochemical properties, combined with good thermal stability and suitable HOMO/LUMO energy levels, makes these compounds promising for use in various organic electronic devices. bohrium.comnih.gov

Table 2: Emission Properties of Pyrido[2,3-b]pyrazine Derivatives

Derivative Type Emission Range (Wavelength) Color State
D-A Type 477–582 nm Blue-Orange Solution & Solid

Data sourced from studies on various donor-acceptor pyrido[2,3-b]pyrazine derivatives. rsc.orgbohrium.com

Applications in Electrochemical Sensing Methodologies

Beyond optics, pyrido[2,3-b]pyrazine derivatives have been successfully utilized in the development of electrochemical sensors, specifically for the detection of DNA. nih.gov Electrochemical biosensors offer high sensitivity, the ability to detect very low concentrations, and relative simplicity compared to other methods. nih.gov

In a recent study, newly synthesized pyrido[2,3-b]pyrazine compounds were used for the first time in an electrochemical DNA sensing application. nih.govresearchgate.net The method involves immobilizing the compound on an electrode surface. The sensor operates based on the interaction between the redox-active compound and the negatively charged phosphate (B84403) backbone of DNA. nih.gov Cyclic voltammetry (CV) is used to measure the electrochemical response, where changes in the peak currents and potentials indicate the presence and concentration of DNA. nih.gov

This application has significant implications for various fields, including food safety, where such sensors can detect DNA from pathogens, and forensic science, for the identification of DNA from crime scenes. nih.gov The successful use of these compounds as electrochemical DNA sensors opens a new avenue for the application of the pyrido[2,3-b]pyrazine scaffold in biotechnology and diagnostics. nih.gov

Role as Precursors and Intermediates in Advanced Heterocyclic Synthesis

The pyrido[2,3-b]pyrazine ring system serves as a valuable building block, or precursor, in the synthesis of more complex, advanced heterocyclic structures. mdpi.com Its inherent chemical reactivity allows for further functionalization and cyclization reactions to create larger, fused polycyclic systems. mdpi.com

The synthesis of these compounds often begins with a multicomponent reaction, for instance, reacting a 1,2-dicarbonyl compound with a 1,2-arylenediamine. mdpi.com Once the core pyrido[2,3-b]pyrazine is formed, it can be elaborated upon. For example, derivatives like 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can undergo halogenation through deprotometalation-trapping reactions. mdpi.com The resulting halogenated intermediates are then prime candidates for palladium-catalyzed coupling reactions, a powerful tool in modern organic synthesis. mdpi.com

A key application of pyrido[2,3-b]pyrazine intermediates is in the construction of pyrazino-fused carbazoles and carbolines. mdpi.com These larger, nitrogen-containing polycyclic aromatic compounds are of interest for their potential biological activities and material properties.

The synthesis pathway involves creating an iodinated pyrido[2,3-b]pyrazine derivative, such as 8-iodopyrido[2,3-b]pyrazine. mdpi.com This intermediate can then be subjected to palladium-catalyzed coupling reactions with anilines. A subsequent intramolecular cyclization step leads to the formation of the fused ring system, yielding complex structures like pyrazino[2′,3′:5,6]pyrido[4,3-b]indole, a type of carboline. mdpi.com This strategic use of the pyrido[2,3-b]pyrazine core as a scaffold demonstrates its importance in accessing novel and complex heterocyclic architectures. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
Pyrido[2,3-b]pyrazine-2,3,6-triol
Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-one
2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine
2,3-Diphenylpyrido[2,3-b]pyrazine
8-Iodopyrido[2,3-b]pyrazine
Pyrazino-fused carbazoles
Pyrazino-fused carbolines

Emerging Research Themes and Future Directions for Pyrido 2,3 B Pyrazine 2,3,6 Triol Research

Structure-Activity Relationship (SAR) Studies for Optimized Biological and Material Science Profiles

The relationship between the chemical structure of pyrido[2,3-b]pyrazine (B189457) derivatives and their functional properties is a cornerstone of current research. Structure-Activity Relationship (SAR) studies are crucial for fine-tuning these compounds for specific applications. For instance, in the development of novel therapeutics, SAR analysis helps in identifying the key molecular features that govern a compound's biological activity.

Research on related pyrazine (B50134) and pyrido[2,3-d]pyrimidine (B1209978) derivatives has provided a foundational understanding that can be extrapolated to Pyrido[2,3-b]pyrazine-2,3,6-triol. semanticscholar.orgresearchgate.net For example, studies have shown that the introduction of different substituents at various positions on the pyridopyrazine ring can dramatically alter a molecule's properties. In a series of 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives, it was found that the pyrido[2,3-b]pyrazine core acts as a hydrogen-bond acceptor and a hydrophobic center, which are critical for its inhibitory activity on the Wnt/β-catenin signaling pathway. nih.gov

For material science applications, such as the development of organic light-emitting diodes (OLEDs), SAR studies focus on how structural modifications influence photophysical properties. By systematically altering the donor units attached to the pyrido[2,3-b]pyrazine core, researchers can tune the emission spectrum across the entire visible range, from blue to red. rsc.org This tunability is essential for creating full-color displays.

A summary of SAR insights for related pyrazole (B372694) derivatives, which can guide future studies on this compound, is presented below.

SeriesStructural ModificationImpact on ActivityReference
Pyrazole-carboxamide and Pyrazole-imidazolineReplacement of the imidazoline (B1206853) ring with carboxamide.Resulted in a decrease in trypanocidal activity. mdpi.com
1-aryl-1H-pyrazole-imidazolineIntroduction of Br, Cl, and methyl substituents in the para-position.Increased potency against Trypanosoma cruzi. nih.gov

Exploration of Novel Bio-targets and Modalities for Biological Applications

The pyrido[2,3-b]pyrazine scaffold has shown promise in a variety of biological contexts, and researchers are actively exploring new targets and therapeutic applications. Initial studies have demonstrated the antibacterial properties of certain derivatives. nih.gov Specifically, pyrido[2,3-b]pyrazine 1,4-dioxide derivatives exhibited strong antibacterial activities, whereas the corresponding 1-oxide derivatives were inactive, highlighting the importance of the N-oxide moieties for this particular biological effect. nih.gov

A significant area of investigation is in oncology. Derivatives of pyrido[2,3-b]pyrazine have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in non-small-cell lung cancer. nih.gov This discovery opens up avenues for developing targeted cancer therapies.

Furthermore, the unique electronic properties of these compounds are being harnessed for novel diagnostic applications. Certain pyrido[2,3-b]pyrazine derivatives have been successfully used in the development of electrochemical DNA sensors. nih.govrsc.org This modality offers a sensitive and relatively simple method for detecting specific DNA sequences, which could have applications in medical diagnostics for infectious and genetic diseases. nih.govresearchgate.net The interaction of these compounds with DNA is a fundamental aspect that could also inform the development of new therapeutic strategies. nih.govrsc.org Beyond these areas, some derivatives have been noted for their potential in treating myocardial infarction through the selective inhibition of PI3K isozymes and have also shown in vitro antioxidant and anti-urease activity. nih.govrsc.orgresearchgate.net

Integration of Cheminformatics, Machine Learning, and Artificial Intelligence in Compound Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used in this field. semanticscholar.orgnih.gov By building mathematical models that correlate chemical structure with biological activity, researchers can screen virtual libraries of compounds and prioritize those with the highest predicted efficacy. For pyrazine derivatives, QSAR models have been developed using methods like multiple linear regression (MLR) and artificial neural networks (ANN), with the latter showing a high correlation between predicted and experimental activity. semanticscholar.org

Development of Sustainable and Scalable Synthetic Methodologies

The practical application of this compound and its derivatives hinges on the ability to produce them efficiently and sustainably. Consequently, a significant research effort is directed towards developing green and scalable synthetic methods.

One promising approach is the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials. A reported method for synthesizing pyrido[2,3-b]pyrazine derivatives involves a three-component reaction of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine (B29847), catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.govrsc.org This method is advantageous as it uses a mild catalyst and a relatively benign solvent, aligning with the principles of green chemistry.

Another synthetic route involves the reaction of furazano[4,5-b]pyridine 3-oxide with the enolic form of 1,3-diketones or β-ketoesters. nih.gov This reaction can be catalyzed by solid catalysts like silica (B1680970) gel or molecular sieves, which can often be recovered and reused, further enhancing the sustainability of the process. nih.gov Researchers have also employed deprotometalation-trapping reactions to functionalize the pyrido[2,3-b]pyrazine core, enabling the introduction of various substituents. mdpi.com

A summary of reaction conditions for a multicomponent synthesis is provided below.

CatalystSolventTemperatureYieldReference
p-TSA (20 mol%)EthanolReflux82-89% nih.govrsc.org

Investigation of Solid-State Properties, Polymorphism, and Crystal Engineering

The solid-state properties of a compound are critical, particularly for pharmaceutical and material science applications. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly impact properties such as solubility, stability, and bioavailability. mpg.deub.edu Therefore, understanding and controlling the polymorphic behavior of this compound is an active area of research. nih.gov

Crystal engineering is the rational design of crystalline solids with desired properties. ub.edu By understanding the intermolecular interactions that govern crystal packing, scientists can design new polymorphs or co-crystals with optimized characteristics. rsc.org For example, in the pharmaceutical industry, producing a more soluble polymorphic form of a drug can enhance its therapeutic effect. researchgate.net

In the context of material science, the crystal structure of pyrido[2,3-b]pyrazine-based materials influences their electronic and photophysical properties. For fluorescent materials used in OLEDs, controlling the solid-state packing can prevent aggregation-caused quenching and enhance emission efficiency. rsc.orgresearchgate.net Techniques such as X-ray powder diffraction and differential scanning calorimetry are essential tools for characterizing the different solid-state forms of these compounds. mpg.deresearchgate.net

Advanced Mechanistic Elucidation of Biological and Chemical Processes through Integrated Experimental and Computational Approaches

A deep understanding of the mechanisms by which pyrido[2,3-b]pyrazine derivatives exert their effects is crucial for their rational design and optimization. Modern research increasingly relies on an integrated approach that combines experimental techniques with computational modeling to elucidate these mechanisms at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and properties of molecules. nih.govrsc.org DFT calculations can provide insights into frontier molecular orbitals (HOMO and LUMO), which are key to understanding a molecule's reactivity and electronic transitions. researchgate.net For instance, a lower HOMO-LUMO energy gap in a series of pyrido[2,3-b]pyrazine derivatives was correlated with enhanced nonlinear optical (NLO) properties. nih.govrsc.org This computational insight helps in designing molecules with superior performance for technological applications. nih.govrsc.orgresearchgate.net

Combining computational predictions with experimental validation is a powerful strategy. For example, after computationally identifying promising drug candidates based on their predicted binding to a biological target, these compounds are then synthesized and tested in vitro and in vivo to confirm their activity. mdpi.comnih.gov This iterative cycle of prediction and experimentation accelerates the discovery process and leads to a more profound understanding of the underlying biological and chemical processes.

A table of calculated properties for a series of pyrido[2,3-b]pyrazine derivatives highlights the utility of computational analysis.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
4 -5.992-2.3153.6776.78 nih.gov
5 -6.046-2.4843.5626.13 nih.gov
6 -6.166-2.5713.5954.88 nih.gov
7 -5.935-2.4913.4447.96 nih.gov

Q & A

Q. What are efficient synthetic routes for Pyrido[2,3-b]pyrazine derivatives?

Pyrido[2,3-b]pyrazine derivatives can be synthesized via palladium-catalyzed cross-coupling reactions. For example, using Pd(PPh₃)₄ (5 mol%) with NaHCO₃ (4 equivalents) in DME-H₂O at 80°C yields 97% of the desired product . Alternative methods include ammonium bifluoride-catalyzed regioselective heterocyclization, as demonstrated in the synthesis of 3-(2-thienyl)pyrido[2,3-b]pyrazine with 95% yield using 2,3-diaminopyridine and 2-thienyl glyoxal . For regioselectivity optimization, silica gel or molecular sieves are effective catalysts in reactions involving benzofuroxan derivatives .

Q. How is the molecular structure of Pyrido[2,3-b]pyrazine-2,3,6-triol characterized?

Structural characterization typically employs X-ray crystallography, IR, and NMR spectroscopy. For instance, monoclinic crystal structures (space group P2₁/c) with lattice parameters a = 7.0026 Å and β = 101.885° have been resolved for related compounds . Computational methods like DFT are used to analyze HOMO-LUMO distributions; in pyrido[2,3-b]pyrazine derivatives, the HOMO resides on donor units (e.g., morpholine), while the LUMO localizes on the pyrazine acceptor .

Q. What biological activities are associated with Pyrido[2,3-b]pyrazine scaffolds?

Pyrrolo[2,3-b]pyrazine derivatives (e.g., 7-Iodo-5H-pyrrolo[2,3-b]pyrazine) inhibit Fibroblast Growth Factor Receptor (FGFR) kinase activity by forming hydrogen bonds with the FGFR1 hinge region via the pyrazine nitrogen. This suppresses cancer-related processes like angiogenesis . Subcellular localization and environmental factors (pH, temperature) critically influence efficacy .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in heterocyclization reactions?

Regioselectivity is controlled by catalysts and solvent systems. For example, TFA promotes cyclization with aromatic amines, while TiCl₄ is superior for aliphatic amines in tandem iminium cyclization-Smiles rearrangement reactions . Silica gel or alumina catalysts favor pyrido[2,3-b]pyrazine 1,4-dioxides from pyrido[2,3-c]furoxan, with antibacterial activity .

Q. What computational methods predict the photophysical properties of Pyrido[2,3-b]pyrazine-based materials?

Time-dependent DFT (TD-DFT) analyses reveal excited-state properties. For thermally activated delayed fluorescence (TADF) emitters, the singlet-triplet energy gap (ΔEST) is minimized (<0.23 eV) through donor-acceptor dyads (e.g., dihydrophenazasiline donors and pyrido[2,3-b]pyrazine acceptors) . HOMO-LUMO overlaps in dyes correlate with emission wavelengths; e.g., dye 7 exhibits ΔEST = 0.23 eV and red-shifted λmax ≈ 633 nm .

Q. How do structural modifications affect kinase inhibitory activity?

Substituents on the pyrazine ring modulate FGFR binding. The 7-iodo group in 7-Iodo-5H-pyrrolo[2,3-b]pyrazine enhances hydrophobic interactions with the kinase pocket, while sulfonyl groups (e.g., 5-tosyl derivatives) improve metabolic stability . Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Br, I) increase potency by 3–5-fold compared to unsubstituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.